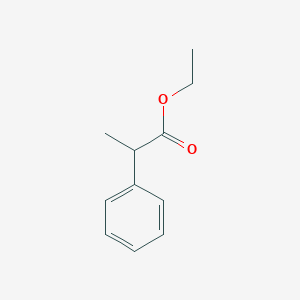
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid
概要
説明
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is a crystalline solid with a molecular formula of C10H8N2O2S and a molecular weight of 220.3 . It is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is represented by the SMILES string OC(=O)c1sc(nc1C)c1ccncc1 . The InChi Code for this compound is InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) .
Chemical Reactions Analysis
The chemical reactions involving 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid are challenging due to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions . This has led to the development of alternative nucleophilic reagents and novel main group approaches .
Physical And Chemical Properties Analysis
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a crystalline solid . It is soluble in DMF and DMSO, with a solubility of 2.5 mg/ml in both solvents . The compound has a λmax of 252, 311 nm .
科学的研究の応用
Pharmaceutical Intermediates
This compound is primarily used as an intermediate in the synthesis of various pharmaceutical drugs . Its structural features allow for the introduction of additional functional groups, which can lead to the development of new medicinal compounds with potential therapeutic effects.
Organic Synthesis
In the field of organic chemistry, this thiazole derivative serves as a building block for the construction of more complex molecules . Its reactivity is exploited in various synthetic pathways, contributing to the advancement of organic synthesis methodologies.
Antitumor and Cytotoxic Agents
Thiazole derivatives have been studied for their antitumor and cytotoxic properties . Research indicates that modifications to the thiazole core can lead to compounds with significant activity against various cancer cell lines, making it a valuable scaffold in anticancer drug design.
Antimicrobial and Antifungal Applications
The thiazole ring is a common feature in many biologically active compounds, including antimicrobial and antifungal agents . The presence of the pyridyl group may enhance these properties, offering a pathway to new treatments for infectious diseases.
Neuroprotective Agents
Compounds containing the thiazole moiety have shown promise as neuroprotective agents . They may play a role in the prevention and treatment of neurodegenerative diseases by protecting neuronal cells from damage.
Agricultural Chemicals
Thiazoles are also important in the development of agricultural chemicals . They can be used to create new pesticides and fungicides, helping to protect crops from pests and diseases.
将来の方向性
The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles, such as in the case of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, has led to the development of alternative nucleophilic reagents and novel main group approaches . This area of research continues to be of interest, with the aim of improving the poor reaction success of 2-pyridyl boron nucleophiles .
特性
IUPAC Name |
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIPVXWDQQHMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363285 | |
| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
CAS RN |
144060-98-0 | |
| Record name | 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid interact with metal ions to form MOFs and what are the structural characteristics of these resulting frameworks?
A1: 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (HL) acts as a bridging ligand, coordinating to metal ions through its carboxylate and nitrogen atoms. [] In the cited study, HL reacted with cadmium nitrate or manganese nitrate, yielding three-dimensional MOFs with permanent pores. These pores form straight one-dimensional channels within the framework structure. [] The cadmium-based MOF, 4(DMF), exhibits selective adsorption of carbon dioxide over other gases like hydrogen, nitrogen, methane, carbon monoxide, and oxygen at room temperature. [] The manganese-based MOF, 3(DMF), displays weak antiferromagnetic coupling between the manganese centers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

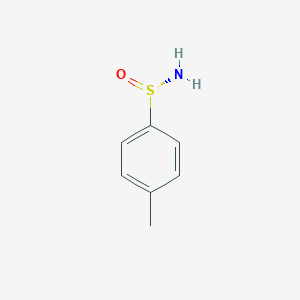

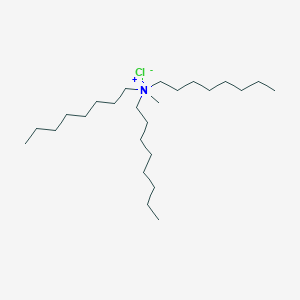
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)
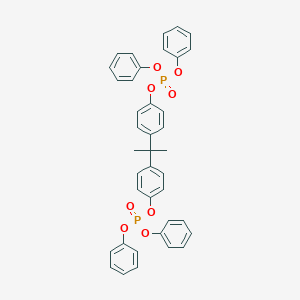
![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
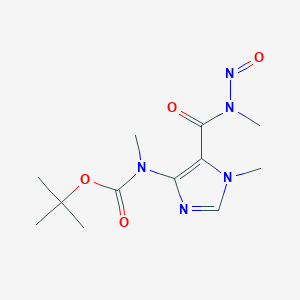


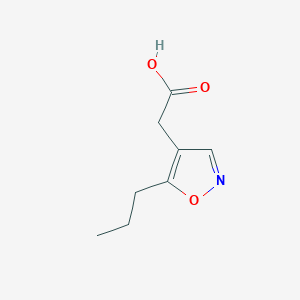


![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
